molecular formula C16H14N2OS B5638277 4-(4-ethoxyphenyl)phthalazine-1(2H)-thione

4-(4-ethoxyphenyl)phthalazine-1(2H)-thione

Cat. No.: B5638277
M. Wt: 282.4 g/mol
InChI Key: LAQXCLXJVDAHPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-ethoxyphenyl)phthalazine-1(2H)-thione is a heterocyclic compound with the molecular formula C16H14N2OS. It belongs to the class of phthalazine derivatives, which are known for their diverse biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxyphenyl)phthalazine-1(2H)-thione typically involves the reaction of phthalhydrazide with 4-ethoxybenzaldehyde under specific conditions. One common method includes the use of β-cyclodextrine-SO3H as a recyclable catalyst, which allows for an environmentally benign and efficient synthesis . The reaction is carried out under solvent-free conditions, combining various aldehydes with cyclic 1,3-diketones and phthalhydrazide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of recyclable catalysts and green solvents is emphasized to ensure high atom-economy, operational simplicity, and shorter reaction times .

Chemical Reactions Analysis

Types of Reactions

4-(4-ethoxyphenyl)phthalazine-1(2H)-thione undergoes various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

4-(4-ethoxyphenyl)phthalazine-1(2H)-thione has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(4-ethoxyphenyl)phthalazine-1(2H)-thione exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-ethoxyphenyl)phthalazine-1(2H)-thione is unique due to its specific structural features, which confer distinct biological and pharmacological properties. Its ethoxyphenyl group and thione moiety contribute to its unique reactivity and interaction with biological targets .

Properties

IUPAC Name

4-(4-ethoxyphenyl)-2H-phthalazine-1-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-2-19-12-9-7-11(8-10-12)15-13-5-3-4-6-14(13)16(20)18-17-15/h3-10H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQXCLXJVDAHPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801323635
Record name 4-(4-ethoxyphenyl)-2H-phthalazine-1-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801323635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649578
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

692276-84-9
Record name 4-(4-ethoxyphenyl)-2H-phthalazine-1-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801323635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.